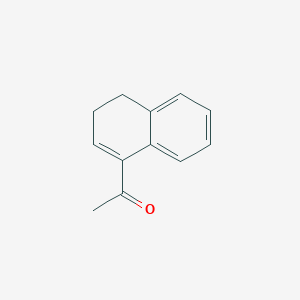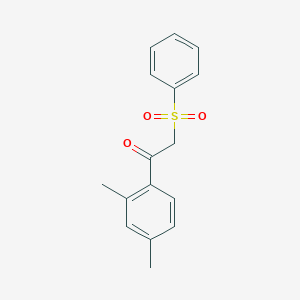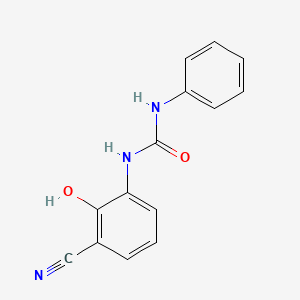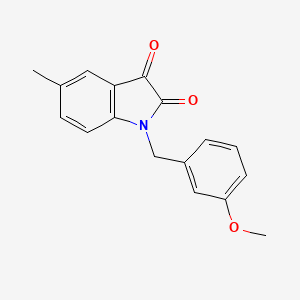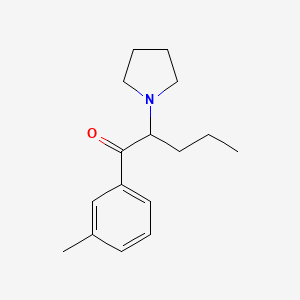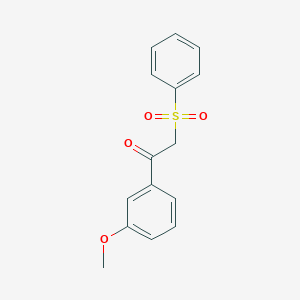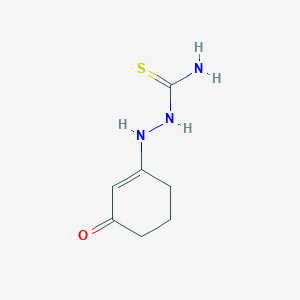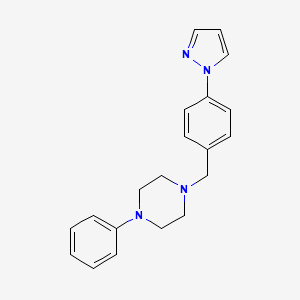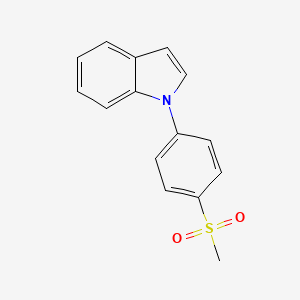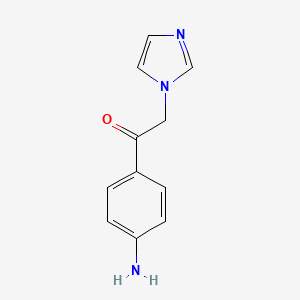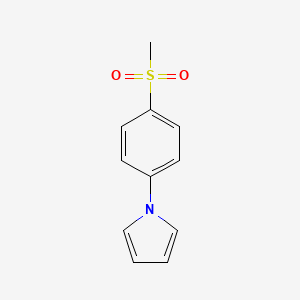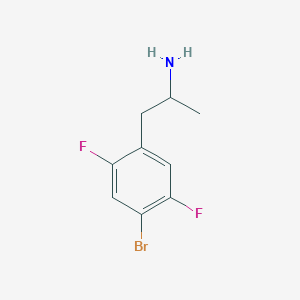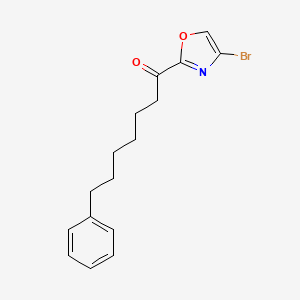
1-(4-Bromooxazol-2-yl)-7-phenylheptan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromooxazol-2-yl)-7-phenylheptan-1-one is a synthetic organic compound that features a unique structure combining a brominated oxazole ring with a phenyl-substituted heptanone chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of a precursor containing an amide and an aldehyde group to form the oxazole ring, followed by bromination using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Bromooxazol-2-yl)-7-phenylheptan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The bromine atom in the oxazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxazole derivatives.
Applications De Recherche Scientifique
1-(4-Bromooxazol-2-yl)-7-phenylheptan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 1-(4-bromooxazol-2-yl)-7-phenylheptan-1-one involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The bromine atom may enhance the compound’s binding affinity to its targets, while the phenylheptanone chain can influence its solubility and bioavailability .
Similar Compounds:
- 2-(4-Bromooxazol-2-yl)benzoic acid
- 4-Bromo-2-(oxazol-2-yl)phenol
- 1-(4-Bromooxazol-2-yl)-3-phenylpropan-1-one
Comparison: this compound is unique due to its longer heptanone chain, which can influence its physical and chemical properties, such as solubility and reactivity. Compared to shorter-chain analogs, this compound may exhibit different biological activities and applications .
Propriétés
Formule moléculaire |
C16H18BrNO2 |
|---|---|
Poids moléculaire |
336.22 g/mol |
Nom IUPAC |
1-(4-bromo-1,3-oxazol-2-yl)-7-phenylheptan-1-one |
InChI |
InChI=1S/C16H18BrNO2/c17-15-12-20-16(18-15)14(19)11-7-2-1-4-8-13-9-5-3-6-10-13/h3,5-6,9-10,12H,1-2,4,7-8,11H2 |
Clé InChI |
PCSNCSLGTDBRDM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCCCCC(=O)C2=NC(=CO2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



